molecular formula C25H24N2O5S B2589138 6-ethyl 3-methyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-05-6

6-ethyl 3-methyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2589138
CAS No.: 864926-05-6
M. Wt: 464.54
InChI Key: RYELZIISVKUYNE-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with ethyl, methyl, and biphenyl-amido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

    Introduction of the Biphenyl-Amido Group: This step involves the coupling of the thieno[2,3-c]pyridine core with 4-aminobiphenyl using amide bond formation reactions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[2,3-c]pyridine cores but different substituents.

    Biphenyl-Amido Compounds: Molecules containing the biphenyl-amido group with varying core structures.

Uniqueness

6-ethyl 3-methyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and exploration in various research fields.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-3-32-25(30)27-14-13-19-20(15-27)33-23(21(19)24(29)31-2)26-22(28)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYELZIISVKUYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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